
4,4'-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine is a complex organic compound that features a pyrene core linked to a phenylene unit through ethyne bridges, which are further connected to pyridine rings. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of the Pyrene Derivative: The pyrene core is functionalized to introduce reactive groups that can participate in further coupling reactions.
Sonogashira Coupling: The functionalized pyrene derivative undergoes a Sonogashira coupling reaction with a phenylene diiodide to form the ethyne-bridged intermediate.
Final Coupling: The intermediate is then coupled with pyridine derivatives under similar conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethyne bridges or the pyridine rings.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: The compound’s fluorescence properties make it useful in bioimaging and as a probe in various biological assays.
Industry: It is used in the production of advanced materials with specific optical and electronic characteristics.
Mécanisme D'action
The mechanism by which 4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine exerts its effects is primarily related to its electronic structure. The pyrene core and ethyne bridges facilitate electron delocalization, which enhances the compound’s fluorescence and electronic properties. This delocalization allows the compound to interact with various molecular targets, including biological macromolecules and electronic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dibenzene: Similar structure but with benzene rings instead of pyridine.
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))diquinoline: Similar structure but with quinoline rings instead of pyridine.
Uniqueness
4,4’-((5-(Pyren-1-yl)-1,3-phenylene)bis(ethyne-2,1-diyl))dipyridine is unique due to the presence of pyridine rings, which introduce additional nitrogen atoms into the structure. This can enhance the compound’s ability to participate in coordination chemistry and form complexes with metals, making it particularly useful in the development of metal-organic frameworks and other advanced materials.
Propriétés
Formule moléculaire |
C36H20N2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
4-[2-[3-pyren-1-yl-5-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C36H20N2/c1-2-29-8-9-31-10-12-33(34-13-11-30(3-1)35(29)36(31)34)32-23-27(6-4-25-14-18-37-19-15-25)22-28(24-32)7-5-26-16-20-38-21-17-26/h1-3,8-24H |
Clé InChI |
GHEQNOKZSVGJJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)C#CC6=CC=NC=C6)C#CC7=CC=NC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


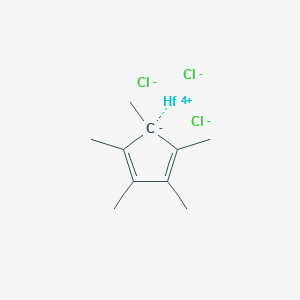
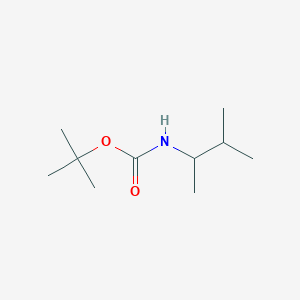
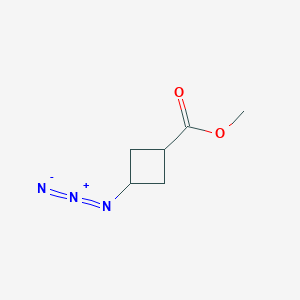
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
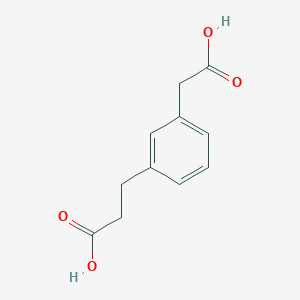
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
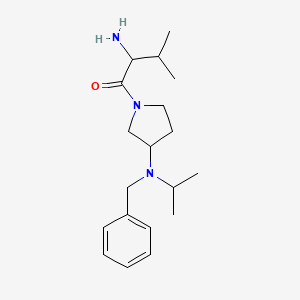
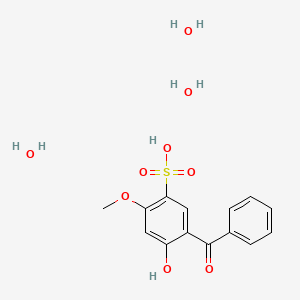
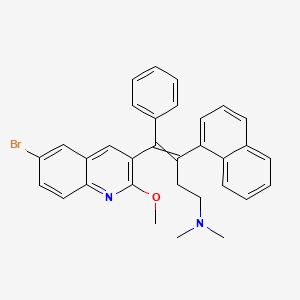


![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
